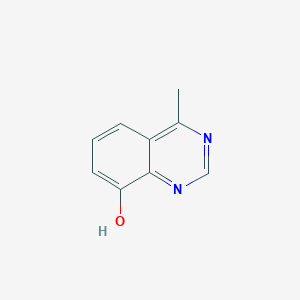
4-Methylquinazolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylquinazolin-8-ol is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry The structure of this compound consists of a quinazoline ring system with a methyl group at the 4th position and a hydroxyl group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinazolin-8-ol typically involves the reaction of 2’-amino-3’-hydroxyacetophenone with formamide. The reaction mixture is heated, and after cooling, water is added. The mixture is then concentrated under reduced pressure, and the residue is purified using medium pressure silica gel chromatography with 2% methanol in dichloromethane. This method yields this compound as a yellow solid with a high yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The scalability of the synthesis process ensures that the compound can be produced in sufficient quantities for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Methylquinazolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinazolinone derivatives.
Reduction: The compound can be reduced to form different quinazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinazoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various quinazolinone derivatives with different substituents, which can exhibit a range of biological activities .
Scientific Research Applications
4-Methylquinazolin-8-ol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other quinazoline derivatives.
Biology: The compound is studied for its potential antimicrobial and biofilm inhibition effects.
Industry: The compound is used in the development of new pharmaceuticals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Methylquinazolin-8-ol involves its interaction with various molecular targets and pathways. For instance, it can inhibit quorum sensing in Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence factors. The compound binds to the quorum sensing transcriptional regulator PqsR, disrupting the bacterial communication system without affecting bacterial growth . This unique mechanism makes it a promising candidate for developing new antimicrobial agents.
Comparison with Similar Compounds
Quinazoline: A heterocyclic compound with a similar ring structure but lacking the hydroxyl and methyl groups.
4(3H)-Quinazolinone: A derivative with a carbonyl group at the 4th position instead of a hydroxyl group.
8-Hydroxyquinoline: A compound with a hydroxyl group at the 8th position but lacking the quinazoline ring structure.
Uniqueness: 4-Methylquinazolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and hydroxyl groups enhances its reactivity and potential for various applications compared to its analogs .
Properties
CAS No. |
99512-70-6 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-methylquinazolin-8-ol |
InChI |
InChI=1S/C9H8N2O/c1-6-7-3-2-4-8(12)9(7)11-5-10-6/h2-5,12H,1H3 |
InChI Key |
RSHKEEMIDCYLTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


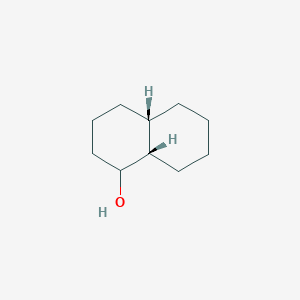
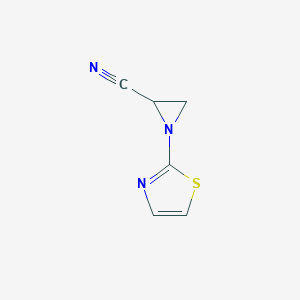
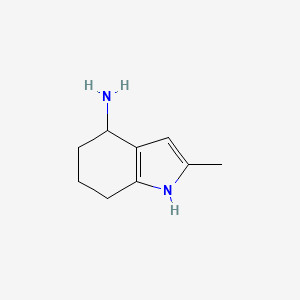
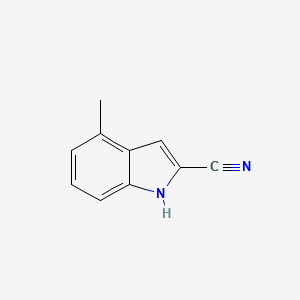
![2-Fluorobenzo[d]oxazol-4-amine](/img/structure/B11920400.png)

![1',3'-Dihydro-2H-spiro[furan-3,2'-pyrrolizine]](/img/structure/B11920407.png)
![3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11920409.png)
![2h-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine](/img/structure/B11920413.png)
![2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carbonitrile](/img/structure/B11920421.png)

![2H-Pyrrolo[3,2-F]benzoxazole](/img/structure/B11920432.png)
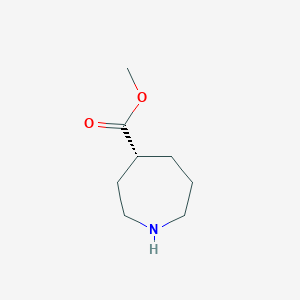
![6,7-Diazadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B11920448.png)
